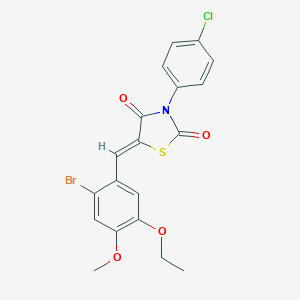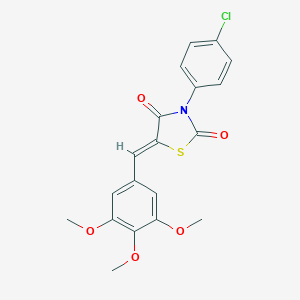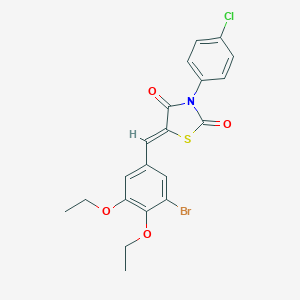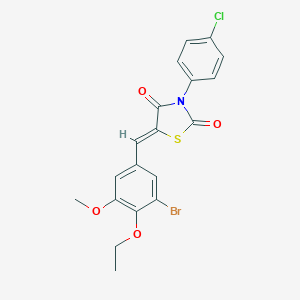![molecular formula C24H18Cl2N2O4 B301225 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CB-1 agonist and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione involves binding to CB-1 receptors in the brain. This binding activates the receptor and leads to a variety of downstream effects, including the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are involved in a variety of physiological processes, including mood regulation, appetite control, and pain management.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione are complex and varied. Some of the effects that have been observed include increased appetite, decreased pain sensitivity, and improved mood. However, these effects can vary depending on the dose and duration of exposure to the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione in lab experiments is its specificity for CB-1 receptors. This allows researchers to selectively activate these receptors and study their downstream effects. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Orientations Futures
There are many potential future directions for research on 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione. One area of interest is in the development of novel CB-1 agonists with improved selectivity and safety profiles. Another area of research is in understanding the downstream effects of CB-1 activation, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, there is potential for the development of therapeutic agents based on the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis method of 4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione involves the reaction of 4-chlorobenzyl bromide with 3-methoxybenzaldehyde in the presence of sodium hydride. The resulting intermediate is then reacted with 3-chlorophenylhydrazine and acetic anhydride to form the final product. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
Applications De Recherche Scientifique
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been found to act as a CB-1 agonist. CB-1 receptors are found in the brain and are involved in a variety of physiological processes, including appetite regulation, pain management, and memory formation.
Propriétés
Nom du produit |
4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione |
|---|---|
Formule moléculaire |
C24H18Cl2N2O4 |
Poids moléculaire |
469.3 g/mol |
Nom IUPAC |
(4Z)-1-(3-chlorophenyl)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H18Cl2N2O4/c1-31-22-12-16(7-10-21(22)32-14-15-5-8-17(25)9-6-15)11-20-23(29)27-28(24(20)30)19-4-2-3-18(26)13-19/h2-13H,14H2,1H3,(H,27,29)/b20-11- |
Clé InChI |
IBWQMCLALIBJNS-JAIQZWGSSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)





![2-[(4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301158.png)

![2-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B301161.png)
![(5-Bromo-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301162.png)

![2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301165.png)